Product packaging for Gallium Ga-68 gozetotide(Cat. No.:CAS No. 1906894-20-9)

Gallium Ga-68 gozetotide

货号: B10822203
CAS 编号: 1906894-20-9
分子量: 1011.9 g/mol
InChI 键: AEBYHKKMCWUMKX-LNTZDJBBSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H59GaN6O17 B10822203 Gallium Ga-68 gozetotide CAS No. 1906894-20-9

属性

Key on ui mechanism of action

Prostate-specific membrane antigen (PSMA) is a type II transmembrane glycoprotein expressed throughout the body, such as in lacrimal and salivary glands, the kidneys, small intestine, liver and spleen. It is highly associated with tumour-associated angiogenesis and has been described in various tumours, such as prostate cancer, glioblastoma, thyroid cancer, gastric cancer, breast cancer, renal cancer, and colorectal cancers. The expression of PSMA has been linked to the degree of tumour differentiation, as it is overexpressed particularly in poorly differentiated and metastatic lesions. PSMA has been extensively studied as a reliable target for imaging and therapy for prostate cancer, as it is overexpressed one-hundred to one thousand-fold in over 90 % of primary prostate cancers. Positron emission tomography (PET) is a type of molecular imaging used to improve the accuracy of detecting prostate cancer at an earlier time and examine tumour characteristics. Ga-68 PSMA-11 is a PSMA-targeted imaging agent for PET that binds to PSMA via clathrin-coated pits, resulting in endosome accumulation and the internalization of the PSMA-drug complex.

CAS 编号

1906894-20-9

分子式

C44H59GaN6O17

分子量

1011.9 g/mol

IUPAC 名称

2-[[5-[3-[[6-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-6-oxohexyl]amino]-3-oxopropyl]-2-oxidophenyl]methyl-[2-[[5-(2-carboxyethyl)-2-oxidophenyl]methyl-(carboxylatomethyl)amino]ethyl]amino]acetate;gallium-68(3+);hydron

InChI

InChI=1S/C44H62N6O17.Ga/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58;/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67);/q;+3/p-3/t32-,33-;/m0./s1/i;1-2

InChI 键

AEBYHKKMCWUMKX-LNTZDJBBSA-K

手性 SMILES

[H+].C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[68Ga+3]

规范 SMILES

[H+].C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[Ga+3]

产品来源

United States

描述

Gallium (Ga) 68 prostate-specific membrane antigen (PSMA)-11, or Ga-68 gozetotide, is a radiopharmaceutical agent used to identify and assess prostate-specific membrane antigen (PSMA)-positive lesions in adult men with prostate cancer during positron emission tomography (PET). Prostate cancer is one of the most commonly diagnosed cancers among men in Western countries and many patients treated with androgen-deprivation therapy relapse with castration-resistant prostate cancer. In nearly all prostate cancers, malignant cells express a transmembrane protein called prostate-specific membrane antigen (PSMA). Ga-68 PSMA-11 is an imaging agent that binds PSMA during positron emission tomography: it emits positrons to indicate the presence of PSMA-positive prostate cancer lesions in patients with suspected prostate cancer or in patients who may have recurrent prostate cancer. On December 1, 2020, Ga-68 PSMA-11 was approved by the FDA as the first molecular-targeted drug for positron emission tomography (PET) imaging of prostate-specific membrane antigen (PSMA) positive lesions in men with prostate cancer. It is administered intravenously. In October 2022, the EMA's Committee for Medicinal Products for Human Use (CHMP) recommended Ga-68 gozetotide be granted marketing authorization for the diagnosis of prostate cancer. In December of the same year, the drug was fully authorized by the EMA. In Octer 2022, Ga-68 PSMA-11 was approved by Health Canada for diagnostic use in men with prostate cancer.
Gallium ga-68 gozetotide is a Radioactive Diagnostic Agent. The mechanism of action of this compound is as a Positron Emitting Activity.
Gallium Ga 68 Gozetotide is a radioconjugate composed of a human prostate specific membrane antigen (PSMA)-targeting ligand, Glu-urea-Lys(Ahx) (Glu-NH-CO-NH-Lys(Ahx)), conjugated, via the acyclic radiometal chelator N,N'-bis [2-hydroxy-5-(carboxyethyl)benzyl] ethylenediamine-N,N'-diacetic acid (HBED-CC), to the radioisotope gallium Ga 68, with potential use as a tracer for PSMA-expressing tumors during positron emission tomography (PET). Upon intravenous administration of the gallium Ga 68 gozetotide, the Glu-urea-Lys(Ahx) moiety targets and binds to PSMA-expressing tumor cells. Upon internalization, PSMA-expressing tumor cells can be detected during PET imaging. PSMA, a tumor-associated antigen and type II transmembrane protein, is expressed on the membrane of prostatic epithelial cells and overexpressed on prostate tumor cells.

Historical Context of Psma Targeted Radioligand Development

The journey to Gallium Ga-68 gozetotide began with the identification of Prostate-Specific Membrane Antigen (PSMA) as a promising target for imaging and therapy. snmjournals.orgnih.gov PSMA is a protein found on the surface of prostate cells that is significantly overexpressed in prostate cancer cells. nih.govurologytimes.com

The story of PSMA dates back to 1987, when researchers developed a monoclonal antibody, 7E11-C5, from a human prostate cancer cell line. snmjournals.orgsrce.hr This antibody was found to recognize an antigen specific to both normal and malignant prostate tissue. snmjournals.orgsrce.hr A few years later, in 1993, the gene for PSMA was cloned, laying the groundwork for its use as a theranostic target. snmjournals.orgsnmjournals.org

Initial efforts to target PSMA for imaging involved antibody-based agents. In 1996, ¹¹¹In-capromab pendetide (B12302954), which utilized a derivative of the 7E11-C5 antibody, became the first FDA-approved molecular imaging agent for prostate cancer. snmjournals.orgnih.gov However, this first-generation agent targeted an intracellular part of the PSMA protein, which limited its imaging quality as it could only bind to dead or dying cells. snmjournals.orgurotoday.com This led to the development of antibodies that could target the external part of PSMA, such as J591. nih.govurotoday.com

A significant breakthrough came with the development of small-molecule inhibitors of PSMA. nih.gov Researchers initially developed urea-based inhibitors for a related enzyme in the central nervous system. snmjournals.org Recognizing the potential of these inhibitors to bind to PSMA, they were adapted for prostate cancer imaging. snmjournals.orgnih.gov This led to the creation of various radiolabeled small molecules. The first practical agent for human PET imaging, ¹⁸F-DCFBC, was reported in 2008. nih.gov

The development of Gallium-68 labeled PSMA inhibitors marked another key milestone. nih.gov Researchers at the German Cancer Research Center (DKFZ) developed ⁶⁸Ga-PSMA-11, also known as gozetotide, in 2012. snmjournals.orgendocrine-abstracts.org This compound demonstrated promising results in early clinical studies and has since become a widely used agent for PSMA PET imaging. nih.govwikipedia.org

Table 1: Key Milestones in PSMA-Targeted Radioligand Development

YearMilestoneSignificance
1987 Development of the 7E11-C5 monoclonal antibody. snmjournals.orgsrce.hrFirst antibody to recognize an antigen on prostate cells. snmjournals.orgsrce.hr
1993 Cloning of the PSMA gene. snmjournals.orgsnmjournals.orgIdentified PSMA as a specific target for imaging and therapy. snmjournals.orgsnmjournals.org
1996 FDA approval of ¹¹¹In-capromab pendetide (ProstaScint). snmjournals.orgnih.govFirst molecular imaging agent for prostate cancer. snmjournals.orgnih.gov
2001 Development of urea-based PSMA inhibitors. snmjournals.orgendocrine-abstracts.orgPaved the way for small-molecule PSMA-targeted agents. snmjournals.orgendocrine-abstracts.org
2008 Report of ¹⁸F-DCFBC, the first practical human PSMA PET agent. nih.govAdvanced the use of small molecules for PSMA imaging. nih.gov
2012 Development of ⁶⁸Ga-PSMA-11 (gozetotide). snmjournals.orgendocrine-abstracts.orgIntroduced a highly effective Gallium-68 based imaging agent. snmjournals.orgendocrine-abstracts.org

Rationale for Gallium Ga 68 Gozetotide Investigation in Molecular Imaging Science

The investigation of Gallium Ga-68 gozetotide in molecular imaging is founded on its specific mechanism of action and favorable properties for positron emission tomography (PET). wikipedia.orgfda.gov

This compound is a radioconjugate, meaning it consists of a radioactive component (Gallium-68) and a component that targets specific cells (gozetotide, also known as PSMA-11). fda.govrxlist.com The gozetotide part of the molecule is a urea-based peptidomimetic that has a high affinity for and binds specifically to the extracellular domain of PSMA. nih.govsnmjournals.org Since prostate cancer cells typically overexpress PSMA, often at levels 100 to 1000 times higher than normal cells, the radiopharmaceutical preferentially accumulates in these malignant cells. urologytimes.comfda.gov

The radioactive component, Gallium-68 (⁶⁸Ga), is a positron-emitting radionuclide. fda.gov Positrons are subatomic particles that, upon emission, travel a short distance in tissue and then annihilate with an electron, producing two high-energy photons (gamma rays) that travel in opposite directions. wikipedia.org A PET scanner detects these pairs of photons, and a computer algorithm uses this information to reconstruct a three-dimensional image showing the distribution of the radiotracer in the body. openmedscience.com The intensity of the signal on the PET image indicates the presence and density of PSMA-expressing tissues. fda.gov

The physical characteristics of Gallium-68 make it well-suited for PET imaging. It has a relatively short half-life of 68 minutes, which is long enough to allow for synthesis of the radiopharmaceutical and imaging to be performed, but short enough to minimize the radiation exposure to the patient. fda.gov

Table 2: Physical Properties of Gallium-68

PropertyValue
Half-life 68 minutes fda.gov
Decay Mode β+ (positron emission) fda.gov
Principal Photon Energy 511 keV fda.gov

The high affinity and specificity of gozetotide for PSMA, combined with the ideal imaging characteristics of Gallium-68, result in a PET imaging agent with high sensitivity for detecting PSMA-positive lesions. news-medical.netappliedradiology.com This allows for the visualization of not only the primary tumor but also small metastatic deposits that may not be detectable with conventional imaging methods. urologytimes.com

Preclinical Evaluation and Advanced Imaging Methodologies with Gallium Ga 68 Gozetotide

In Vitro Research Models for Gozetotide Characterization

In vitro studies are fundamental in the initial assessment of a radiopharmaceutical's potential. These laboratory-based experiments provide a controlled environment to investigate the specific interactions between Ga-68 gozetotide and its target, PSMA.

Cell Line Selection and Culture for PSMA Expression Studies

The selection of appropriate cell lines is a critical first step in the in vitro evaluation of Ga-68 gozetotide. To specifically assess the binding and uptake related to PSMA, researchers commonly use pairs of cell lines: one that expresses high levels of PSMA and a control line with little to no PSMA expression.

A frequently used PSMA-positive cell line is the human prostate carcinoma LNCaP cell line. mdpi.comresearchgate.net For a negative control, the PC-3 prostate cancer cell line, which is PSMA-negative, is often employed. mdpi.comresearchgate.net The differential expression of PSMA between these cell lines allows for the direct assessment of the radiotracer's specificity. These cells are cultured in controlled laboratory conditions, typically in a complete medium supplemented with fetal bovine serum and antibiotics, and maintained in an incubator with a controlled atmosphere of 5% CO2 at 37°C. mdpi.com

Cell-Based Radioligand Binding and Uptake Assays

Cell-based assays are performed to quantify the binding affinity and internalization of Ga-68 gozetotide into PSMA-expressing cells. In competitive cell binding assays, the binding affinity of Ga-68 gozetotide to PSMA-positive cells was determined to be 12.0 ± 2.8 nM. swissmedic.ch

Uptake studies measure the amount of radioactivity accumulated within the cells over time. In vitro uptake of Ga-68 gozetotide in PSMA-positive cells was found to be approximately 55-70%, with the internalized fraction being about 10% to 15% of the total added radioactivity. swissmedic.ch In contrast, the uptake in PSMA-negative cells was less than 0.5%, demonstrating the high specificity of Ga-68 gozetotide for PSMA. swissmedic.ch For instance, one study observed a significant accumulation of a similar Ga-68 labeled PSMA tracer in LNCaP cells, reaching 1.70% ± 0.13% of the added radioactivity at 120 minutes, while uptake in PC-3 cells was minimal at 0.10% ± 0.01%. mdpi.com

Blocking Studies with Competing Ligands

To further confirm the specificity of Ga-68 gozetotide binding to PSMA, blocking studies are conducted. In these experiments, the uptake of the radiotracer in PSMA-positive cells is measured in the presence of a non-radiolabeled competing ligand that also binds to PSMA. A significant reduction in the uptake of Ga-68 gozetotide when co-incubated with a competitor confirms that the binding is target-specific. For example, the uptake in PSMA-positive LNCaP cells can be blocked by the presence of 2-(phosphonomethyl)pentanedioic acid (2-PMPA), a known PSMA inhibitor. researchgate.net

In Vivo Preclinical Animal Models for Molecular Imaging Research

Following promising in vitro results, preclinical evaluation progresses to in vivo animal models. These studies are essential for understanding the behavior of Ga-68 gozetotide in a complex biological system, providing insights into its biodistribution, pharmacokinetics, and tumor-targeting capabilities.

Development of PSMA-Expressing Tumor Xenograft and Orthotopic Models

To mimic human prostate cancer in an animal model, researchers often utilize tumor xenografts. This involves implanting human prostate cancer cells, such as the PSMA-positive LNCaP or C4-2 cells, into immunodeficient mice. mdpi.comsnmjournals.org These cells then grow into tumors that express PSMA, providing a target for Ga-68 gozetotide imaging. To create a control group, another set of mice can be implanted with PSMA-negative cells, like DU 145 or PC-3 cells. mdpi.comsnmjournals.org

Orthotopic models, where tumor cells are implanted into the organ of origin (in this case, the prostate), can also be developed to provide a more clinically relevant tumor microenvironment. researchgate.net Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are also used to better represent the heterogeneity of human tumors. nih.gov

Biodistribution and Pharmacokinetics in Animal Models (Excluding Dosimetry)

Biodistribution studies in animal models involve injecting Ga-68 gozetotide and then measuring the radioactivity in various organs and tissues at different time points. This provides a quantitative measure of where the tracer accumulates in the body and how quickly it is cleared.

In mice bearing PSMA-positive tumors, a high and specific uptake of Ga-68 gozetotide is observed in the tumors. snmjournals.org For example, studies with similar 64Cu-labeled PSMA inhibitors showed significant tumor uptake as early as 30 minutes post-injection, with values around 33.78 ± 9.68% of the injected dose per gram of tissue (%ID/g). acs.org The tumor-to-background ratio, a key indicator of imaging quality, improves over time. snmjournals.org In one study, the tumor-to-muscle ratio for a 64Cu-labeled PSMA inhibitor reached a maximum of 436.14 ± 202.71 at 5 hours post-injection. acs.org

The primary route of elimination for Ga-68 gozetotide is through the renal system. swissmedic.ch Studies in mice have shown that the kidneys exhibit high uptake, which then decreases over time as the tracer is excreted in the urine. mdpi.com For instance, the kidney uptake of a novel Ga-68 labeled PSMA tracer decreased from 16.69 ± 3.96 %ID/g at 10 minutes to 8.95 ± 2.63 %ID/g at 120 minutes. mdpi.com Other organs with notable uptake include the liver, spleen, and salivary glands. fda.govilluccixhcp.comrxlist.com There is typically no significant uptake in the brain or heart. fda.govrxlist.com

Micro-PET/CT Imaging Acquisition and Analysis in Animal Studies

Micro-PET/CT imaging in animal models, typically mice bearing prostate cancer xenografts, is a critical step in the preclinical assessment of Ga-68 gozetotide. This non-invasive imaging technique provides quantitative data on the tracer's biodistribution, tumor-targeting capabilities, and pharmacokinetic profile.

Image Acquisition: Animal studies involving Ga-68 gozetotide for micro-PET/CT imaging generally follow a standardized protocol. After intravenous injection of the radiotracer, a period of uptake is allowed, typically ranging from 30 to 120 minutes. mdpi.com For Ga-68 labeled compounds, an uptake time of 60 minutes is often recommended for optimal imaging. mdpi.com The animals are anesthetized and positioned in the scanner, where PET data is acquired. CT scans are also performed for anatomical co-registration and attenuation correction. nih.gov To minimize motion artifacts and ensure high-quality images, cardiac and respiratory gating can be employed. nih.gov

Image Analysis: The acquired PET/CT images are reconstructed and analyzed to quantify the tracer uptake in various tissues. This is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). Regions of interest (ROIs) are drawn on the images over the tumor and other organs to determine the tracer concentration. Key parameters evaluated include the tumor-to-background ratio, which indicates the contrast between the tumor and surrounding healthy tissue, and the tumor-to-kidney (T/K) and tumor-to-muscle (T/M) ratios, which are important for assessing the tracer's specificity and clearance characteristics. mdpi.com In a study with LNCaP tumor-bearing mice, Ga-68-NOTA-GC-PSMA, a similar PSMA-targeted tracer, showed significant uptake in the tumor (3.10 ± 0.20 %ID/g at 30 min and 2.28 ± 0.27 %ID/g at 60 min). mdpi.com

Ex Vivo Autoradiography and Tissue Uptake Analysis in Animal Studies

Following the final in vivo imaging session, ex vivo analyses are performed to validate the imaging data and provide a more detailed assessment of the radiotracer's distribution at the tissue and cellular level.

Autoradiography: Ex vivo autoradiography involves the cryosectioning of excised tumors and organs. These tissue sections are then exposed to a phosphor imaging plate or photographic emulsion. The resulting autoradiographs provide a high-resolution map of the radioactivity distribution within the tissue, which can be correlated with histological features. This technique helps to confirm that the tracer accumulation observed on PET images corresponds to areas of viable tumor cells and can reveal microscopic details of tracer binding. mdpi.com

Tissue Uptake Analysis: For a quantitative confirmation of the in vivo PET data, biodistribution studies are conducted. After the animal is euthanized, major organs and the tumor are excised, weighed, and their radioactivity is measured using a gamma counter. The uptake in each tissue is calculated as %ID/g. These ex vivo measurements are considered the gold standard for quantifying radiotracer biodistribution and are used to verify the accuracy of the in vivo imaging results. mdpi.com

Comparative Preclinical Studies with Other PSMA-Targeted Radioligands

The development of Ga-68 gozetotide has been paralleled by the emergence of other PSMA-targeted radioligands. Comparative preclinical studies are essential to understand the relative strengths and weaknesses of these different tracers.

Affinity and Specificity Comparisons in In Vitro Systems

In vitro studies are the first step in comparing different PSMA-targeted radioligands. These experiments typically use prostate cancer cell lines that express PSMA, such as LNCaP cells.

Affinity: Competitive binding assays are performed to determine the binding affinity of the radioligands for the PSMA receptor. This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the ligand required to displace 50% of a known radiolabeled ligand. A lower IC50 value indicates a higher binding affinity. For instance, in one study, the IC50 of natGa-PSMA-11 was found to be 2.4 ± 0.4 nM, indicating a very high affinity for PSMA. snmjournals.org

Specificity: The specificity of binding is confirmed through blocking studies. In these experiments, the uptake of the radiolabeled ligand in PSMA-positive cells is measured in the presence of an excess of a non-radiolabeled PSMA inhibitor. A significant reduction in uptake in the presence of the blocker demonstrates that the binding is specific to the PSMA receptor. mdpi.com

In Vivo Biodistribution and Imaging Performance Comparisons in Animal Models

Head-to-head comparisons of different PSMA-targeted radioligands in animal models provide valuable insights into their in vivo performance.

Biodistribution: Comparative biodistribution studies are conducted by injecting different radiotracers into separate groups of tumor-bearing animals. The uptake of each tracer in the tumor and various organs is then quantified ex vivo at different time points. These studies have shown, for example, that while some tracers may have higher tumor uptake, they might also exhibit higher accumulation in non-target organs like the kidneys, which can be a limiting factor. nih.gov One study comparing [68Ga]Ga-PSMA I&F and [68Ga]Ga-PSMA I&T in LNCaP xenograft-bearing mice found comparable tumor uptake (4.5 ± 1.8% ID/g vs. 4.9 ± 1.6% ID/g), but the kidney uptake was almost double for [68Ga]Ga-PSMA I&F (105.8 ± 22.7% ID/g vs. 53.3 ± 9.0% ID/g). nih.gov

Imaging Performance: Micro-PET/CT imaging is used to directly compare the imaging quality and tumor detection capabilities of different radiotracers. Key metrics for comparison include tumor-to-background ratios and the clarity of tumor delineation. Some studies have shown that tracers with different radionuclides, such as Fluorine-18 (18F), may offer advantages in terms of image resolution and production logistics compared to Gallium-68 (68Ga) based agents. cancernetwork.com

Below is a table summarizing the biodistribution of various PSMA-targeted radioligands in preclinical models.

RadioligandTumor Uptake (%ID/g)Kidney Uptake (%ID/g)Liver Uptake (%ID/g)Spleen Uptake (%ID/g)Reference
[68Ga]Ga-PSMA-114.89 ± 1.34Not ReportedNot ReportedNot Reported nih.gov
[68Ga]Ga-Glu-urea-Lys-HBED-CC-IRDye800CW13.66 ± 3.73Not ReportedNot ReportedNot Reported nih.gov
[68Ga]Ga-PSMA I&T4.9 ± 1.653.3 ± 9.0Not ReportedNot Reported nih.gov
[68Ga]Ga-PSMA I&F4.5 ± 1.8105.8 ± 22.7Not ReportedNot Reported nih.gov
[61Cu]Cu-NODAGA-PSMA-I&T14.0 ± 5.011.2 ± 3.11.3 ± 0.30.2 ± 0.1 snmjournals.org
[18F]PSMA-10079.70 ± 2.574.1 ± 1.11.8 ± 0.44.5 ± 1.2 snmjournals.org

Data presented as mean ± standard deviation.

Methodological Advancements in Preclinical PET Imaging with Gallium Ga-68 Gozetotide

One significant area of development is the implementation of advanced image reconstruction algorithms. These algorithms can more accurately model the physical processes involved in PET imaging, leading to images with higher resolution and lower noise.

Another important advancement is the development of methods to correct for the positron range effect. nih.gov The positrons emitted by Gallium-68 have a relatively high energy, which can lead to a blurring of the PET image and a reduction in quantitative accuracy, especially in small animal imaging. nih.gov CT-based positron range correction methods have been shown to significantly improve the quantitative results of [68Ga]DOTA-labeled PET/CT imaging in mice. nih.gov

Furthermore, there is ongoing research into novel chelators and linkers for Ga-68 gozetotide and other PSMA-targeted agents. The goal is to optimize the pharmacokinetic properties of the tracer, for example, by reducing uptake in non-target organs or accelerating clearance from the body, which can lead to improved image contrast and lower radiation dose to the patient. mdpi.com

Emerging Research Directions and Theranostic Principles with Gallium Ga 68 Gozetotide

Research into Theranostic Pairs Utilizing Gozetotide Derivatives

The development of theranostic pairs is a cornerstone of modern nuclear medicine. nih.govaah.org In this paradigm, ⁶⁸Ga-gozetotide acts as the diagnostic component, binding to PSMA to reveal the extent and location of the disease via PET scans. drugs.comtargetedonc.com This diagnostic information is then used to select patients for therapy with a radioligand that targets the same PSMA molecule but is labeled with a therapeutic radioisotope. targetedonc.comexonpublications.com

The success of the theranostic approach hinges on the ability to label PSMA-targeting ligands, like gozetotide (often part of the PSMA-617 or PSMA-11 ligand systems), with different radionuclides for imaging and therapy. exonpublications.comoup.com

Lutetium-177 (¹⁷⁷Lu): ¹⁷⁷Lu is a beta-emitter with a half-life of 6.7 days, making it suitable for therapy. jefferson.edu The process of creating ¹⁷⁷Lu-PSMA-617 involves complexing the Lu-177 isotope with the PSMA-617 ligand. mdpi.com This is typically done in a sodium acetate (B1210297) buffer at a controlled pH and temperature to ensure high radiochemical purity. mdpi.comnih.gov To prevent radiolysis, which can reduce the purity of the final product, stabilizers like gentisic acid or a combination of methionine and ethanol (B145695) are often added. mdpi.comresearchgate.net

Actinium-225 (²²⁵Ac): ²²⁵Ac is a potent alpha-emitter with a half-life of 10 days, offering a higher linear energy transfer that can lead to more effective cell killing. thno.orgresearchgate.net The radiolabeling of PSMA ligands with ²²⁵Ac presents unique challenges. The recoil energy of daughter isotopes can lead to their redistribution and potential off-target toxicity. thno.org Research is focused on developing novel chelators and ligand designs that can securely hold onto ²²⁵Ac and its decay products, thereby improving the safety and efficacy of ²²⁵Ac-based therapies. thno.orgnih.gov Tandem therapies, combining ¹⁷⁷Lu-PSMA and low-dose ²²⁵Ac-PSMA, are also being explored to enhance therapeutic response while managing toxicity. exonpublications.commdpi.com

Preclinical studies in animal models have been crucial in demonstrating the potential of PSMA-targeted theranostics. These studies provide the foundational data for clinical translation.

Recent research has focused on novel PSMA-targeting radiopharmaceuticals like ¹⁷⁷Lu-rhPSMA-10.1, which has shown a favorable biodistribution profile and therapeutic efficacy in preclinical models. minervaimaging.comsnmjournals.org In studies using mice with prostate cancer xenografts, ¹⁷⁷Lu-rhPSMA-10.1 demonstrated significant tumor growth suppression in a dose-dependent manner and prolonged survival compared to control groups. minervaimaging.comsnmjournals.orgnih.gov

Similarly, preclinical evaluations of ²²⁵Ac-labeled PSMA ligands have shown potent anti-tumor effects. nih.govaacrjournals.org For instance, in a mouse model with LNCaP xenograft tumors, ²²⁵Ac-RPS-074, an albumin-binding PSMA-targeting ligand, induced complete tumor response at higher doses with no observable toxicity. mdpi.com Another study demonstrated that ²²⁵Ac-L1, a PSMA-targeted agent, significantly delayed tumor growth and improved survival in a murine model of renal cell carcinoma, a cancer type that also expresses PSMA in its neovasculature. nih.gov

CompoundAnimal ModelKey FindingsReference
¹⁷⁷Lu-rhPSMA-10.1LNCaP & 22Rv1 Xenograft MiceSignificant dose-dependent tumor growth suppression and prolonged survival. Favorable tumor-to-kidney ratio. minervaimaging.comsnmjournals.orgnih.gov
²²⁵Ac-PSMA-617C4-2 Xenograft MicePrevention of liver metastases and significant survival benefit. mdpi.com
²²⁵Ac-RPS-074LNCaP Xenograft MiceComplete tumor response in a majority of tumors at a 148 kBq dose. mdpi.com
[¹⁷⁷Lu]Lu-Ibu-DAB-PSMAPC-3 PIP Xenograft MiceMore effective at inhibiting tumor growth compared to [¹⁷⁷Lu]Lu-PSMA-617. nih.govd-nb.info

Research into Novel Gozetotide Derivatives and Analogs

To improve upon the existing PSMA-targeting agents, researchers are actively developing novel gozetotide derivatives and analogs. The primary goals are to enhance binding affinity, optimize pharmacokinetic properties, and reduce off-target radiation exposure. mdpi.com

The pharmacokinetic properties of PSMA-targeting radioligands can be significantly influenced by modifications to the linker region of the molecule. mdpi.com Researchers are exploring various strategies, including the incorporation of albumin binders to increase circulation time and tumor uptake. nih.govnih.gov

For example, the development of [¹⁷⁷Lu]Lu-Ibu-DAB-PSMA, which includes an albumin-binding component, has shown improved therapeutic efficacy in preclinical models compared to [¹⁷⁷Lu]Lu-PSMA-617. nih.govd-nb.info Another approach involves creating homodimers of PSMA-targeting ligands, which can lead to increased tumor uptake and retention. mdpi.com Additionally, bispecific heterodimers that target both PSMA and gastrin-releasing peptide receptor (GRPR) are being investigated to potentially improve tumor targeting. acs.org The relationship between the structural features of these new compounds and their pharmacokinetic behavior is a key area of study, often utilizing quantitative structure-pharmacokinetics relationship (QSPKR) models. nih.gov

The integration of fluorescence imaging with radionuclide imaging has led to the development of multimodal probes. These probes combine a radionuclide for PET or SPECT imaging with a fluorescent dye, enabling applications such as preoperative imaging and intraoperative surgical guidance. magtech.com.cnnih.gov

The design of these multimodal probes requires careful consideration to ensure that the addition of the fluorescent component does not negatively impact the binding affinity or pharmacokinetic properties of the PSMA-targeting ligand. nih.gov Research in this area includes the development of small-molecule fluorescent probes targeting PSMA for surgical navigation and the creation of nanoparticles that incorporate multiple imaging agents. nih.govresearchgate.netuni-muenchen.de These multimodal probes hold the potential to improve diagnostic accuracy and guide more precise therapeutic interventions. nih.gov

Role of Gallium Ga-68 Gozetotide in Artificial Intelligence and Machine Learning Research for Image Analysis (Preclinical/Methodological Focus)

⁶⁸Ga-gozetotide PET imaging generates vast amounts of complex data, making it an ideal application for artificial intelligence (AI) and machine learning (ML). researchgate.netamegroups.org In the preclinical and methodological research space, AI is being used to automate and enhance the analysis of these images.

Regulatory Science and Research Infrastructure Challenges for Decentralized Production of Gallium-68 Radiopharmaceuticals

The decentralized production of Gallium-68 (Ga-68) radiopharmaceuticals, including this compound, presents a paradigm shift from a centralized model, offering the potential for wider accessibility. However, this transition is fraught with significant regulatory and infrastructural hurdles for the two primary methods of Ga-68 production: Germanium-68/Gallium-68 (Ge-68/Ga-68) generators and cyclotrons.

The traditional method of obtaining Ga-68 relies on Ge-68/Ga-68 generators. While convenient due to the long half-life of the parent Ge-68, ensuring a steady supply of Ga-68 for up to nine months, these generators face considerable challenges. snmjournals.org Historically, the supply chain for these generators was limited, initially serving only academic research needs. nih.gov With the advent of commercial applications, demand quickly outstripped supply, leading to shortages. nih.gov Although production capacity has since increased with more manufacturers entering the market, the cost and availability of Ge-68/Ga-68 generators remain a significant concern, making it difficult to meet global demand. nih.govurotoday.com

From a regulatory and infrastructure standpoint, the use of Ge-68/Ga-68 generators requires specialized facilities. The elution process, which involves using a hydrochloric acid solution, is considered a high-risk activity for microbiological contamination, often necessitating the use of a Class A laminar flow isolator. snmjournals.org Furthermore, the quality of the Ga-68 eluate can vary depending on the generator type and age, with potential for Ge-68 breakthrough and the presence of metallic impurities that can interfere with radiolabeling. aacrjournals.org This variability presents a challenge for standardizing the preparation of Ga-68 radiopharmaceuticals and requires robust quality control measures. aacrjournals.orgcapes.gov.br The U.S. Nuclear Regulatory Commission (NRC) has developed specific licensing guidance for the use of Ge-68/Ga-68 generators to ensure regulatory compliance. capes.gov.br

The alternative to generators is the production of Ga-68 using medical cyclotrons, a method that has gained traction due to the increasing number of cyclotron facilities worldwide. snmjournals.orgurotoday.com Cyclotron-based production can yield significantly higher amounts of Ga-68 compared to generators. urotoday.comnih.gov However, this approach demands a substantial initial investment in infrastructure, including the cyclotron itself, a solid or liquid target station, and a dedicated synthesis module for radiometals. snmjournals.orgnih.gov The process is also complex, requiring expertise in target preparation, irradiation, and subsequent purification of the Ga-68. urotoday.com

Regulatory bodies and international organizations like the International Atomic Energy Agency (IAEA) are actively involved in developing guidelines and facilitating knowledge exchange to support the cyclotron-based production of Ga-68. snmjournals.orgurotoday.com These efforts aim to standardize production and quality control processes to ensure the safety and efficacy of the resulting radiopharmaceuticals for human use. snmjournals.org The short half-life of Ga-68 (approximately 68 minutes) adds another layer of complexity, imposing strict logistical challenges on the timing of synthesis, patient scheduling, and imaging procedures, regardless of the production method. nih.gov

Production MethodKey Infrastructure & Regulatory Challenges
Ge-68/Ga-68 Generators High cost and limited availability of generators. nih.govurotoday.com Need for specialized synthesis modules. nih.gov Stringent regulatory requirements for handling and elution (e.g., Class A isolators). snmjournals.org Variability in eluate quality and potential for impurities. aacrjournals.org NRC licensing guidance for operation. capes.gov.br
Cyclotron Production Significant initial capital investment for cyclotron and associated equipment. snmjournals.orgnih.gov Requirement for specialized personnel with expertise in cyclotron operation and radiochemistry. snmjournals.org Complexity of targetry, irradiation, and purification processes. urotoday.com Need for standardized production and quality control protocols to meet regulatory standards for human use. snmjournals.org
Both Methods Logistical challenges due to the short half-life of Ga-68. nih.gov

Investigation of Mechanisms of Resistance or Variability in PSMA Expression in Preclinical Models

The efficacy of this compound and other prostate-specific membrane antigen (PSMA)-targeted therapies is fundamentally dependent on the level and homogeneity of PSMA expression on prostate cancer cells. Preclinical research has been instrumental in elucidating the mechanisms that contribute to resistance and variability in PSMA expression, providing insights that are crucial for improving therapeutic outcomes.

Mechanisms of Resistance to PSMA-Targeted Therapy

Preclinical models, particularly mouse models of prostate cancer, have been pivotal in identifying signaling pathways associated with resistance to PSMA-targeted radioligand therapy (RLT). Studies have shown that resistance can emerge through the activation of genotoxic stress response pathways. nih.gov This includes the deregulation of DNA damage and replication stress responses, as well as alterations in key signaling pathways such as TP53, androgen receptor (AR), PI3K/AKT, and MYC signaling. snmjournals.orgnih.gov For instance, tumors with a knockout of the TP53 gene have demonstrated reduced sensitivity to PSMA RLT, highlighting the role of this tumor suppressor in mediating therapeutic response. snmjournals.orgnih.gov

Another identified mechanism of resistance involves the tumor microenvironment. nih.govmdpi.com Hypoxia, a common feature of solid tumors, has been identified as a factor that can contribute to resistance to RLT. thno.org Furthermore, the immune landscape within the tumor can influence treatment efficacy. aacrjournals.org For example, the overexpression of immune checkpoint molecules like PD-L1 on tumor cells can lead to resistance to PSMA-targeted therapies that rely on T-cell engagement. aacrjournals.org

Variability in PSMA Expression

A significant challenge in PSMA-targeted therapy is the considerable heterogeneity in PSMA expression. This variability is observed at multiple levels: between different patients (interpatient), between different tumors in the same patient (intertumoral), and even within a single tumor (intratumoral). urotoday.comnih.gov Preclinical studies using various prostate cancer cell lines and xenograft models have confirmed this heterogeneity. mdpi.comsnmjournals.org

Several factors have been shown to influence PSMA expression in preclinical models:

Androgen Receptor (AR) Signaling: The androgen receptor is a key negative regulator of PSMA expression. nih.govurotoday.com In preclinical models, treatment with androgens like dihydrotestosterone (B1667394) (DHT) has been shown to suppress PSMA expression. pnas.org Conversely, androgen deprivation or treatment with AR inhibitors like enzalutamide (B1683756) leads to an upregulation of PSMA expression. nih.govpnas.orgjci.org This finding has led to clinical trials investigating the combination of AR blockade with PSMA-targeted therapies. urotoday.comascopubs.org

Epigenetic Regulation: Epigenetic modifications play a crucial role in controlling PSMA expression. urotoday.comjci.org Studies in patient-derived xenografts have shown that loss of PSMA expression is associated with epigenetic changes, specifically CpG hypermethylation and loss of histone H3 lysine (B10760008) 27 (H3K27) acetylation at the FOLH1 gene locus, which encodes PSMA. jci.org Importantly, treatment with epigenetic modifying agents, such as histone deacetylase (HDAC) inhibitors, has been shown to reverse this repression and restore PSMA expression in preclinical models. jci.orgresearchgate.net

Other Signaling Pathways and Factors: The transcription factor HOXB13 has been identified as a positive regulator of PSMA expression. nih.gov Additionally, certain chemotherapeutic agents that induce DNA damage have been found to upregulate PSMA levels in preclinical settings. urotoday.com The tumor microenvironment of different metastatic sites can also contribute to variability in PSMA expression, with studies suggesting that the metabolic features of liver metastases, for example, are associated with PSMA suppression. aacrjournals.org

The relationship between the level of PSMA expression and the signal detected by PET imaging is not always linear. Preclinical studies have shown that while Ga-68 PSMA PET can detect changes at lower levels of PSMA expression, this sensitivity is lost at higher expression levels. snmjournals.orgresearchgate.net

Factor InvestigatedPreclinical Model(s)Key Findings
Resistance Mechanisms C4-2 mouse modelActivation of genotoxic stress response pathways (DNA damage, TP53, AR, PI3K/AKT, MYC) confers resistance to PSMA RLT. snmjournals.orgnih.gov
LNCaP.AR xenograftsOverexpression of PD-L1 leads to resistance to PSMAxCD3 bispecific antibody treatment. aacrjournals.org
PSMA Expression Variability LNCaP, C4-2, PC3 PIP cell linesSignificant heterogeneity in PSMA expression levels across different cell lines. mdpi.com
RM1 murine prostate cancer sublinesA threshold of approximately 20,000 PSMA molecules per cell for positive PET readings. snmjournals.org
Regulation of PSMA Expression LNCaP, CWR22Rv1 xenograftsAndrogen receptor signaling negatively regulates PSMA expression. pnas.org
C4-2 xenograftsAndrogen receptor blockade with enzalutamide increases PSMA expression. nih.govcapes.gov.br
LuCaP patient-derived xenograftsLoss of PSMA expression is associated with epigenetic changes (CpG hypermethylation, loss of H3K27ac). jci.org
LNCaP, PC3-PSMA cell linesTreatment with HDAC inhibitors can restore PSMA expression. jci.orgresearchgate.net
LNCaP, VCaP cell linesHOXB13 is a positive regulator of PSMA expression. nih.gov

Future Perspectives and Unanswered Questions in Gallium Ga 68 Gozetotide Research

Identification of Research Gaps in Gozetotide Molecular Understanding

Despite the well-established clinical utility of Ga-68 gozetotide, a deeper understanding of its molecular behavior is required to further optimize its diagnostic performance. Ga-68 gozetotide functions by binding with high affinity to PSMA, a transmembrane protein significantly overexpressed on most prostate cancer cells. fda.govilluccixhcp.com The attached Gallium-68 isotope is a positron emitter, allowing for visualization via Positron Emission Tomography (PET). fda.gov While its primary mechanism is clear, several nuances in its molecular interactions present key research gaps.

One significant area of investigation is the impact of concurrent treatments on tracer uptake. Therapies that target the androgen pathway, such as androgen deprivation therapy (ADT), can alter PSMA expression and subsequently affect the intensity of Ga-68 gozetotide uptake in cancerous lesions. fda.govmedscape.com The precise effects of these therapies on the diagnostic performance of Ga-68 gozetotide PET have not been fully established, representing a critical knowledge gap. fda.govmedscape.com

Furthermore, the uptake of Ga-68 gozetotide is not entirely specific to prostate cancer. snmjournals.org Biodistribution studies show physiologic uptake in organs like the liver, kidneys, spleen, and salivary glands. fda.gov More importantly, non-cancerous conditions can also exhibit tracer uptake, leading to potential image misinterpretation. These include non-malignant bone conditions such as Paget's disease and fibrous dysplasia, as well as other pathologies like simple atrophy with cyst formation within the prostate. targetedonc.comilluccixhcp.compatsnap.com Understanding the molecular basis of this off-target binding is crucial for improving diagnostic accuracy and reducing false-positive results. The pharmacokinetics, particularly the detailed tracer kinetics in various tissues, also warrant further comparative studies to refine imaging protocols. clinicaltrials.gov

Table 1: Identified Research Gaps in the Molecular Understanding of Ga-68 Gozetotide

Research AreaUnanswered Question / Research GapPotential Impact of Resolution
Pharmacodynamics What is the precise effect of androgen deprivation therapy (ADT) and other androgen pathway antagonists on the performance and quantitative uptake of Ga-68 gozetotide? fda.govmedscape.comImproved imaging accuracy and optimal timing of PET scans for patients on ADT.
Target Specificity What are the specific molecular mechanisms leading to Ga-68 gozetotide uptake in non-malignant conditions (e.g., Paget's disease, fibrous dysplasia, simple atrophy with cyst formation)? targetedonc.compatsnap.comReduction of false-positive findings and enhanced diagnostic specificity.
Metabolism & Kinetics What are the detailed comparative tracer kinetics between Ga-68 gozetotide and other PSMA-targeting agents in both cancerous and healthy tissues? clinicaltrials.govOptimization of imaging protocols and potential for improved lesion characterization.
Off-Target Binding Can the molecular profile of PSMA expression in other cancers (e.g., renal cell carcinoma, thyroid cancer) be leveraged to expand the validated diagnostic use of Ga-68 gozetotide? springer.comExpansion of diagnostic indications beyond prostate cancer.

Potential for Integration with Advanced Preclinical Imaging Technologies

The integration of Ga-68 gozetotide PET with advanced computational and imaging technologies is poised to significantly enhance its diagnostic power. A primary frontier in this area is the application of artificial intelligence (AI) and machine learning (ML). Research is actively demonstrating that ML models can analyze radiomic features from Ga-68 gozetotide PET/CT scans to achieve outcomes beyond simple visual interpretation.

Table 2: Performance of Machine Learning in Ga-68 Gozetotide Image Analysis

Application AreaTechnology / MethodKey FindingReference
Tumor Grade Estimation Machine Learning model analyzing radiomic features from PET/CT images.Accurately classified tumors into low-risk and intermediate- to high-risk groups. nih.gov
Treatment Response Prediction Machine Learning classifiers using PET/CT radiomics features.Predicted response to 177Lu-PSMA therapy based on baseline Ga-68 gozetotide scan. nih.gov
Detection of Tumor Extension Machine Learning model applied to (68Ga)Ga-PSMA-11 PET/MRI data.Showed higher accuracy (88% vs. 71%) and sensitivity (76% vs. 55%) for detecting extraprostatic extension compared to conventional interpretation. diagnosticimaging.com

Beyond AI, the future holds potential for integrating gozetotide's functional data with other advanced imaging modalities. While PET/CT and PET/MRI are the current standards, future research could explore correlations with novel preclinical technologies like mass spectrometry imaging to provide direct molecular-histological confirmation of PET findings. This multi-modal approach will be critical for validating new PSMA-targeting agents and for deepening the understanding of the molecular landscape that Ga-68 gozetotide visualizes.

Long-term Vision for Gozetotide in Radiopharmaceutical Discovery and Development

The success of Ga-68 gozetotide extends far beyond its own application, serving as a blueprint for the future of radiopharmaceutical development. Its most significant impact has been in solidifying the "theranostic" approach in oncology. nih.gov By accurately identifying patients with PSMA-positive disease, Ga-68 gozetotide is an essential companion diagnostic for selecting patients who will benefit from PSMA-targeted radioligand therapy, such as with Lutetium-177 vipivotide tetraxetan. targetedonc.com This synergistic pairing of a diagnostic and a therapeutic agent targeting the same molecule represents a paradigm shift towards personalized nuclear medicine. targetedonc.com

The chemical structure of gozetotide itself provides a valuable scaffold for innovation. The chelator used in gozetotide, HBED-CC, which binds the Gallium-68 isotope, has demonstrated favorable properties that have catalyzed renewed interest in its use for developing other novel radiopharmaceuticals. mdpi.com For example, researchers have successfully adapted this chelator by attaching a bisphosphonate group to create a new agent for bone imaging, demonstrating how the components of gozetotide can be repurposed to create entirely new diagnostic tools. mdpi.com

The long-term vision sees the principles learned from Ga-68 gozetotide applied to a wider range of diseases. PSMA expression has been identified in the tumor neovasculature of various other cancers, opening the door for investigating Ga-68 gozetotide in malignancies beyond prostate cancer. mdpi.com Moreover, the entire development and regulatory pathway of Ga-68 gozetotide and its therapeutic partners serves as a roadmap for creating new theranostic pairs targeting different biomarkers in oncology and other fields. nih.gov The future of radiopharmaceutical discovery will build upon this legacy, aiming to create a portfolio of agents that, like Ga-68 gozetotide, enable physicians to see what they treat and treat what they see.

常见问题

Q. What is the mechanism of action of Gallium Ga-68 Gozetotide in prostate cancer imaging, and how does its pharmacokinetics influence experimental design?

this compound binds to prostate-specific membrane antigen (PSMA), a transmembrane protein overexpressed in >90% of prostate cancer cells. The radiopharmaceutical’s urea-based peptidomimetic structure (Glu-NH-CO-NH-Lys(Ahx)-HBED-CC) enables selective targeting . Pharmacokinetic studies show rapid blood clearance, with preferential uptake in PSMA-expressing tissues (e.g., kidneys, liver) within 1 hour post-injection. Researchers must account for the short half-life of Ga-68 (68 minutes) when designing protocols, ensuring imaging occurs 50–100 minutes post-injection to optimize target-to-background ratios .

Q. How should researchers optimize dosing and administration protocols for Ga-68 Gozetotide in preclinical and clinical studies?

The recommended adult dose is 111–259 MBq (3–7 mCi), administered as an intravenous bolus. Dose calibration must account for decay (e.g., 50% activity loss after 68 minutes). Methodological considerations include:

  • Radiolabeling stability : Use sterile 0.9% NaCl for dilution and verify radiochemical purity (>95%) via instant thin-layer chromatography .
  • Hydration protocols : Patients should hydrate pre- and post-injection to reduce bladder radiation exposure (25.4 mGy at 259 MBq) .
  • Timing : Image acquisition should start at the proximal thighs to minimize urinary tract interference .

Q. What are the key safety and radiation exposure considerations for handling Ga-68 Gozetotide in laboratory settings?

Ga-68 emits β+ (88%) and γ (178%) radiation. Researchers must:

  • Use lead shielding and waterproof gloves during preparation.
  • Limit exposure time and maximize distance using automated synthesis modules.
  • Dispose of waste per regulatory guidelines (e.g., decay storage for 10 half-lives).
    Organ-specific absorbed doses (e.g., kidneys: 96.2 mGy at 259 MBq) necessitate strict dose optimization in longitudinal studies .

Advanced Research Questions

Q. How can contradictory findings in Ga-68 Gozetotide PET sensitivity be resolved across clinical trials?

In the PSMA-PreRP trial, patient-level sensitivity for pelvic lymph node detection was 47% (95% CI: 29–65%), with specificity of 90% (84–96%) . However, subgroup analyses revealed variability based on Gleason scores (higher sensitivity in Gleason ≥8 vs. ≤7). To address contradictions:

  • Standardize reader training : Inter-reader variability in lesion interpretation ranged from 36–60% sensitivity .
  • Incorporate composite reference standards : Combine histopathology, CT/MRI, and PSA trends to reduce false positives from non-malignant PSMA uptake (e.g., Paget’s disease) .

Q. What methodologies improve the accuracy of Ga-68 Gozetotide PET in patients undergoing androgen deprivation therapy (ADT)?

ADT modulates PSMA expression, potentially reducing Ga-68 Gozetotide uptake. Researchers should:

  • Time imaging relative to ADT : Preliminary data suggest PSMA upregulation occurs 2–4 weeks post-therapy cessation .
  • Quantify uptake changes : Use SUVmax thresholds adjusted for therapy duration (e.g., SUV <5 in treated cohorts may indicate false negatives) .

Q. How do Ga-68 Gozetotide’s diagnostic performance metrics compare to alternative PSMA-targeted agents (e.g., F-18 DCFPyL) in metastatic prostate cancer?

Parameter Ga-68 Gozetotide F-18 DCFPyL
Sensitivity (PSA >2 ng/mL) 91%85–93%
Specificity 90%88%
Radiation Dose 4.4 mSv3.8 mSv
Ga-68 Gozetotide offers superior lesion detection in low-PSA cohorts (e.g., 36% positivity at PSA <0.5 ng/mL), but F-18 agents have longer half-lives (110 min), enabling centralized production .

Q. What experimental strategies mitigate false-positive Ga-68 Gozetotide uptake in non-prostatic malignancies?

Non-prostate PSMA expression (e.g., renal cell carcinoma, glioblastoma) complicates interpretation. Solutions include:

  • Dual-tracer imaging : Combine Ga-68 Gozetotide with FDG-PET to distinguish prostate cancer metastases .
  • Pharmacokinetic modeling : Analyze time-activity curves; prostate lesions show faster washout than benign tissues .

Methodological Challenges and Innovations

Q. How can AI enhance Ga-68 Gozetotide PET image analysis in heterogeneous tumor populations?

AI algorithms improve lesion segmentation and quantification in PSMA-low subgroups. For example:

  • Convolutional neural networks (CNNs) reduce inter-reader variability by standardizing SUVmax calculations .
  • Radiomic features (e.g., texture analysis) predict Gleason scores from uptake heterogeneity (AUC: 0.82) .

Q. What are the implications of Ga-68 Gozetotide’s theranostic pairing with Lu-177 PSMA-617 in clinical trial design?

The FDA-approved theranostic pair requires Ga-68 PET for patient stratification. Key trial design elements:

  • Inclusion criteria : PSA >5 ng/mL and Ga-68 SUVmax >15 in metastatic lesions .
  • Response monitoring : Use PERCIST 1.0 criteria with Ga-68 PET at 12-week intervals .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。